molecular formula C25H29N3O3 B280320 methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

カタログ番号: B280320
分子量: 419.5 g/mol
InChIキー: DXTHVUIRMCTZTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as DMPT, is a chemical compound used in scientific research. DMPT is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease in humans. DMPT has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, as well as other neurological disorders.

作用機序

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, this compound increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been found to have neuroprotective effects, which may help to prevent the death of dopaminergic neurons in the brain. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other neurological disorders.

実験室実験の利点と制限

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been shown to have consistent and reproducible effects in animal models of Parkinson's disease. However, this compound also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of more potent and selective MAO inhibitors, which may have greater therapeutic potential than this compound. Another area of interest is the use of this compound in combination with other drugs, such as levodopa, to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of other neurological disorders.

合成法

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to yield this compound.

科学的研究の応用

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, as well as other neurological disorders. This compound has been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is known to be depleted in Parkinson's disease. This compound has also been shown to have neuroprotective effects, which may help to prevent the death of dopaminergic neurons in the brain.

特性

分子式

C25H29N3O3

分子量

419.5 g/mol

IUPAC名

methyl 4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H29N3O3/c1-14-21(24(30)31-6)23(22-18(26-14)12-25(4,5)13-19(22)29)20-15(2)27-28(16(20)3)17-10-8-7-9-11-17/h7-11,23,26H,12-13H2,1-6H3

InChIキー

DXTHVUIRMCTZTL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3C)C4=CC=CC=C4)C)C(=O)OC

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3C)C4=CC=CC=C4)C)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。